

# A Comparative Meta-Analysis of Mutant IDH Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the clinical performance of **AGI-12026** (Ivosidenib) and other key mIDH inhibitors.

This guide provides a comprehensive meta-analysis of clinical trial data for mutant isocitrate dehydrogenase (mIDH) inhibitors, with a focus on **AGI-12026** (Ivosidenib). It aims to offer an objective comparison of the performance, efficacy, and safety profiles of key mIDH inhibitors, including Ivosidenib, Enasidenib, and Olutasidenib, supported by experimental data from pivotal clinical trials.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting normal cellular differentiation.[1][2] The development of targeted inhibitors against these mutant enzymes represents a significant advancement in precision oncology.

## Quantitative Data Presentation: A Comparative Look at Efficacy

The following tables summarize key efficacy outcomes from clinical trials of Ivosidenib, Enasidenib, and Olutasidenib in patients with relapsed or refractory (R/R) and newly diagnosed AML.



Table 1: Comparative Efficacy of mIDH Inhibitors in Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)

| Therapy                   | Target<br>Population             | Trial/Study                          | Overall<br>Response<br>Rate (ORR) | Complete<br>Remission<br>(CR) Rate | Median<br>Overall<br>Survival<br>(OS)     |
|---------------------------|----------------------------------|--------------------------------------|-----------------------------------|------------------------------------|-------------------------------------------|
| Ivosidenib<br>(AGI-12026) | R/R AML with<br>IDH1<br>mutation | AG120-C-001<br>(Phase I/II)          | 41.6%                             | 30.4%                              | 9.3 months[2]                             |
| Enasidenib                | R/R AML with<br>IDH2<br>mutation | AG221-C-001<br>(Phase I/II)          | 40.3%[2][3]                       | 19.3%[2][3]                        | 9.3 months[2]                             |
| Olutasidenib              | R/R AML with<br>IDH1<br>mutation | Study 2102-<br>HEM-101<br>(Phase II) | 48%[4]                            | 35% (CR +<br>CRh)[5]               | 32.7 months<br>(for<br>responders)<br>[4] |

Note: Data is compiled from different studies and not from head-to-head trials. Patient populations and prior treatments may vary, affecting direct comparability.

Table 2: Efficacy of Ivosidenib in Combination Therapy for Newly Diagnosed Acute Myeloid Leukemia (ND AML)



| Therapy                     | Target<br>Population                                               | Trial/Study          | Median<br>Overall<br>Survival<br>(OS) | Event-Free<br>Survival<br>(EFS) at 12<br>months | Complete<br>Remission<br>(CR) Rate |
|-----------------------------|--------------------------------------------------------------------|----------------------|---------------------------------------|-------------------------------------------------|------------------------------------|
| Ivosidenib +<br>Azacitidine | ND AML with IDH1 mutation (ineligible for intensive chemotherap y) | AGILE<br>(Phase III) | 24.0<br>months[6][7]                  | 37%[6]                                          | 47%[7]                             |
| Placebo +<br>Azacitidine    | ND AML with IDH1 mutation (ineligible for intensive chemotherap y) | AGILE<br>(Phase III) | 7.9 months[6]<br>[7]                  | 12%[6]                                          | 15%[7]                             |

### **Experimental Protocols and Methodologies**

The clinical trials cited in this guide followed rigorous protocols to ensure patient safety and data integrity. Below is a generalized overview of the methodologies employed in these key studies.

#### A. Study Design and Patient Population:

- Phase I/II, Multicenter, Open-Label Studies (e.g., AG120-C-001, AG221-C-001): These trials
  typically involved a dose-escalation phase to determine the maximum tolerated dose (MTD),
  followed by an expansion phase at the recommended dose.[2] Eligible patients were adults
  with advanced hematologic malignancies harboring IDH1 or IDH2 mutations who had
  relapsed or were refractory to standard therapies.[2]
- Phase III, Randomized, Double-Blind, Placebo-Controlled Study (e.g., AGILE): This study
  design is the gold standard for evaluating the efficacy of a new treatment.[8][9] Patients with



previously untreated mIDH1 AML who were not candidates for intensive chemotherapy were randomized to receive either the mIDH inhibitor in combination with a standard care agent (like azacitidine) or a placebo with the standard care agent.[8][9]

#### B. Key Inclusion and Exclusion Criteria:

- Inclusion: Patients were required to have a confirmed IDH1 or IDH2 mutation, adequate organ function, and an ECOG performance status typically between 0 and 2.[8][10]
- Exclusion: Common exclusion criteria included prior treatment with an mIDH inhibitor, significant cardiovascular conditions, and active, uncontrolled infections.[8]

#### C. Treatment Regimens:

- Ivosidenib (AGI-12026): Administered orally at a dose of 500 mg once daily in 28-day cycles.
   [2][8]
- Enasidenib: Administered orally at a dose of 100 mg once daily in 28-day cycles.[11]
- Olutasidenib: Administered orally at a dose of 150 mg twice daily.[4]
- Combination Therapy (Ivosidenib + Azacitidine): Ivosidenib 500 mg was given orally once daily in combination with azacitidine 75 mg/m² administered subcutaneously or intravenously for 7 days in 28-day cycles.[8]

#### D. Efficacy Endpoints:

- Primary Endpoints: Often included overall survival (OS) or event-free survival (EFS).[8] In Phase I/II studies, the primary endpoint could also be the determination of the MTD.[10]
- Secondary Endpoints: Typically included overall response rate (ORR), complete remission
   (CR) rate, duration of response (DoR), and safety/tolerability.[2][12]

## Visualizing the Science: Signaling Pathways and Workflows



To further elucidate the mechanism of action and the clinical trial process, the following diagrams are provided.



Click to download full resolution via product page

Caption: Mechanism of action of mIDH inhibitors in cancer cells.





Click to download full resolution via product page

Caption: A typical workflow for an mIDH inhibitor clinical trial.



In conclusion, the development of mIDH inhibitors like Ivosidenib (**AGI-12026**) has provided a valuable therapeutic option for patients with IDH-mutant cancers. The clinical data demonstrates significant efficacy, particularly in AML, with a manageable safety profile. Ongoing research and clinical trials continue to explore the full potential of these targeted therapies, both as monotherapy and in combination with other agents, across a spectrum of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Olutasidenib for AML: New Clinical Trial Results HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Facebook [cancer.gov]
- 11. Improved survival with enasidenib versus standard of care in relapsed/refractory acute myeloid leukemia associated with IDH2 mutations using historical data and propensity score matching analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enasidenib vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Mutant IDH Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15574180#meta-analysis-of-midh-inhibitor-studies-including-agi-12026]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com